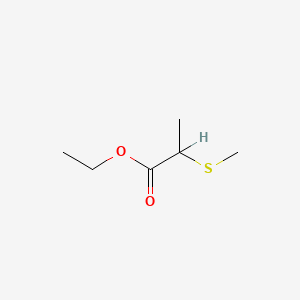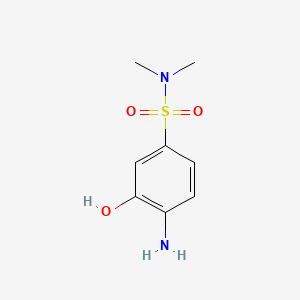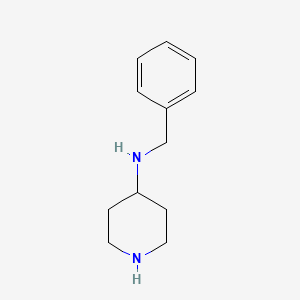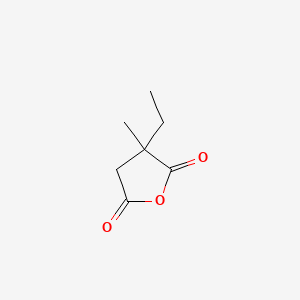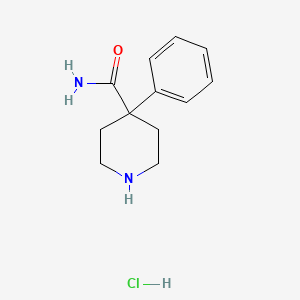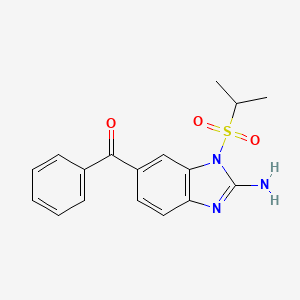
2-(Pyridin-2-yl)ethanethioamide
説明
2-(Pyridin-2-yl)ethanethioamide, also known as 2-PETA, is an organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a derivative of the pyridine group of compounds, and is composed of an amide group attached to a sulfur atom. 2-PETA has been extensively studied due to its unique properties and potential applications in the fields of medicinal chemistry and drug discovery.
科学的研究の応用
Directing Group in C-H Amination
2-(Pyridin-2-yl)aniline, related to 2-(Pyridin-2-yl)ethanethioamide, has been explored as a directing group in C-H amination. This involves the effective amination of β-C(sp2)-H bonds in benzamide derivatives using cupric acetate. This process demonstrates good functional group tolerance and can occur in air, expanding the possibilities for efficient and diverse amination reactions (Zhao et al., 2017).
Corrosion Inhibition on Mild Steel
The compound has been studied in the context of corrosion inhibition. Schiff base complexes, including derivatives of this compound, have shown significant corrosion inhibition properties on mild steel in acidic environments. This research bridges the gap between coordination chemistry and corrosion engineering, providing valuable insights for materials protection (Das et al., 2017).
Catalysts in Methoxycarbonylation of Olefins
Palladium(II) complexes of ligands related to this compound have been utilized as catalysts in the methoxycarbonylation of olefins. This process is significant for the production of esters from olefins, demonstrating the compound's role in facilitating efficient and selective catalytic reactions (Zulu et al., 2020).
DNA Binding and Nuclease Activity
Cu(II) complexes of this compound and its derivatives have shown effective DNA binding and nuclease activity. These complexes demonstrate a propensity for groove and/or surface binding to DNA, offering potential applications in the study of DNA-protein interactions and in the development of therapeutic agents (Kumar et al., 2012).
Ethylene Oligomerization
Nickel(II) complexes involving derivatives of this compound have been studied for their role in ethylene oligomerization. These complexes facilitate the production of ethylene dimers and other oligomers, highlighting the compound's importance in industrial applications related to polymer production (Nyamato et al., 2016).
Safety and Hazards
生化学分析
Biochemical Properties
2-(Pyridin-2-yl)ethanethioamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This interaction can inhibit collagen synthesis, making this compound a potential candidate for anti-fibrotic therapies. Additionally, it may interact with other proteins and enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in hepatic stellate cells, this compound can inhibit the expression of collagen type I alpha 1 (COL1A1) protein, thereby reducing collagen deposition . This compound may also affect other cell types and processes, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition . It can inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular mechanisms contribute to the compound’s potential as an anti-fibrotic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting collagen synthesis . At higher doses, toxic or adverse effects may occur. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with collagen prolyl 4-hydroxylases affects collagen metabolism, which is crucial for tissue remodeling and repair
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
2-pyridin-2-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAYQPAICYODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181010 | |
| Record name | 2-Pyridineacetamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26414-86-8 | |
| Record name | 2-Pyridineethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26414-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineacetamide, thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026414868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridineacetamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)ethanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






